Fmoc-D-Lys(Alloc)-OH

Description

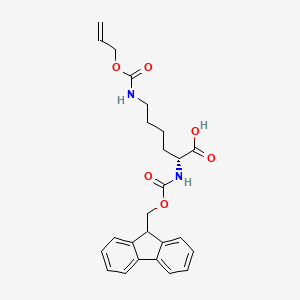

Fmoc-D-Lys(Alloc)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and an allyloxycarbonyl (Alloc) group protecting the ε-amino side chain of the D-lysine backbone (CAS: 71989-26-9) . The Alloc group enables orthogonal protection strategies, allowing selective deprotection under mild conditions (e.g., palladium-catalyzed removal) while retaining Fmoc stability during basic deprotection (e.g., piperidine) . This compound is critical in synthesizing peptide hydrogels and DNA-encoded libraries, where its photoreactive allyl ester facilitates bio-orthogonal thiol-ene coupling for immobilizing biomolecules .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBNDXHENJDCBA-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679799 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214750-75-1 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[(2-propen-1-yloxy)carbonyl]-D-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS) Framework

The preparation of this compound is typically embedded within larger SPPS protocols for therapeutic peptides. A patent detailing ganirelix acetate synthesis provides the most explicit methodology. The process begins with anchoring Fmoc-D-Ala-OH to a resin, followed by sequential coupling of Fmoc-protected amino acids, including this compound. Key steps include:

-

Resin Activation :

Fmoc-D-Ala-OH is activated using hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF). This mixture is stirred under nitrogen, yielding a Fmoc-D-Ala-resin after washing and deprotection with 20% piperidine in DMF. -

Sequential Coupling :

The resin-bound amino acid undergoes iterative coupling with this compound and other residues. Each coupling cycle involves dissolving the Fmoc-amino acid and HOBt in DMF, activating with DIC, and reacting for 2 hours under nitrogen. Completion is verified via ninhydrin testing. -

Acetylation and Deprotection :

After final residue coupling, the peptide-resin is acetylated using acetic anhydride and pyridine. The Alloc group is selectively removed using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) and phenylsilane, enabling further side-chain modifications.

Table 1: Key Reagents and Conditions for SPPS of this compound

| Step | Reagents | Conditions |

|---|---|---|

| Activation | HOBt, DIC in DMF | 0°C, 5 min activation |

| Coupling | This compound, DMF | 2 h under N₂, room temperature |

| Deprotection (Fmoc) | 20% piperidine in DMF | 2 × 5 min |

| Alloc Removal | Pd(PPh₃)₄, phenylsilane in DCM | 0.5 h under N₂ |

Solution-Phase Synthesis

While SPPS dominates industrial applications, solution-phase synthesis offers an alternative for small-scale production. Academic studies highlight the use of Fmoc-OSu (N-hydroxysuccinimide) esters for introducing the Fmoc group to lysine derivatives. The Alloc group is typically added via reaction with allyl chloroformate under basic conditions. However, this method risks forming side products like Fmoc-β-Ala-OH if residual succinimide esters remain.

Purification and Analytical Characterization

Chromatographic Purification

Crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC). The Sigma-Aldrich product specification reports ≥98.0% purity via HPLC, with a molecular weight of 452.5 g/mol. Mobile phases often combine acetonitrile and water with 0.1% trifluoroacetic acid (TFA) to enhance resolution.

Spectroscopic Confirmation

-

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 453.5 [M+H]⁺, aligning with the theoretical mass.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals for the Fmoc group (δ 7.75–7.30 ppm, aromatic protons) and Alloc group (δ 5.90–5.20 ppm, allyl protons).

Table 2: Analytical Data for this compound

| Technique | Key Findings | Source |

|---|---|---|

| HPLC | Retention time: 12.4 min (C18 column) | |

| ESI-MS | m/z 453.5 [M+H]⁺ | |

| ¹H NMR | δ 4.40–4.20 (Fmoc CH₂), δ 3.10 (Lys CH₂) |

Optimization Strategies for Industrial-Scale Production

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-Lys(Alloc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Alloc group can be removed using palladium-catalyzed hydrogenation.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; palladium on carbon (Pd/C) with hydrogen gas for Alloc removal.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of bases like N,N-diisopropylethylamine (DIPEA).

Major Products:

Deprotection: Removal of Fmoc yields D-Lys(Alloc)-OH; removal of Alloc yields D-Lys-OH.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Applications De Recherche Scientifique

Peptide Synthesis

Orthogonal Protection Strategy

The dual protection strategy of Fmoc-D-Lys(Alloc)-OH allows for selective deprotection during solid-phase peptide synthesis (SPPS). The Fmoc group can be removed under mild acidic conditions, while the Alloc group requires a palladium-based catalyst for cleavage. This orthogonal approach enables researchers to build complex peptides with specific sequences without unwanted side reactions .

Applications in SPPS

In SPPS, this compound serves as a protected lysine unit that can be incorporated into the growing peptide chain. The selective removal of the protective groups facilitates the controlled attachment of other amino acids, leading to the formation of peptides with desired functionalities. This capability is crucial for synthesizing peptides used in drug development, vaccine formulation, and biomaterials .

Case Study: Dipeptide Synthesis

A study demonstrated the efficient coupling of this compound with N-alpha-alkylated lysine aminoesters using HATU as a coupling agent. The resulting dipeptide was obtained in 83% yield, showcasing the effectiveness of this compound in synthesizing complex peptide structures .

Self-Assembly and Nanostructures

Biochemical Pathways Influence

Incorporating this compound into peptides can influence various biochemical pathways related to protein synthesis and modification. Its self-assembly properties allow for the formation of unique nanostructures, which have potential applications in biotechnology and materials science. These nanostructures can be utilized for drug delivery systems and biosensors due to their ability to interact with biological molecules .

Advanced Biochemical Applications

Nanotechnology Applications

The unique properties of this compound enable its use in developing nanomaterials with specific functionalities. For instance, researchers have explored its potential in creating hydrogels and nanoparticles that can encapsulate drugs or genes for targeted delivery.

Comparison with Other Lysine Derivatives

To better understand the applications of this compound, it is useful to compare it with other lysine derivatives commonly used in peptide synthesis.

| Compound Name | Structure/Type | Unique Features |

|---|---|---|

| Fmoc-Lys(Ac)-OH | Acetylated derivative of lysine | Used for studying post-translational modifications |

| Fmoc-Lys(Boc)-OH | Boc-protected derivative | Utilized in different synthetic strategies |

| Fmoc-Lys(Trt)-OH | Trityl-protected derivative | Allows for specific deprotection under mild conditions |

| This compound | Orthogonally protected derivative | Enables complex peptide synthesis with dual protection strategy |

Mécanisme D'action

The mechanism of action of Fmoc-D-Lys(Alloc)-OH is primarily related to its role in peptide synthesis. The Fmoc and Alloc groups protect the amino and side chain groups of lysine, preventing unwanted reactions during peptide assembly. The selective removal of these protecting groups allows for the stepwise construction of peptide chains. The molecular targets and pathways involved are those related to peptide bond formation and deprotection reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares Fmoc-D-Lys(Alloc)-OH with structurally and functionally related compounds:

Key Structural and Functional Differences

Protecting Group Chemistry :

- Alloc vs. Boc : Alloc permits orthogonal deprotection under neutral conditions (Pd catalysis), whereas Boc requires strong acids (e.g., TFA) .

- Dde : Enables hydrazine-mediated deprotection for selective conjugation (e.g., biotinylation) without disrupting Fmoc .

- Glycosylated Derivatives : Introduce sugar moieties for glycopeptide synthesis but limit compatibility with acidic conditions .

Backbone Variations: D vs. L Isomers: D-amino acids (e.g., this compound) enhance proteolytic stability in therapeutic peptides . Dab vs. Lysine: Dab’s shorter chain (4 carbons vs. Lys’s 6) alters peptide conformation and solubility .

Synthetic Efficiency :

- This compound achieves 90% conversion in acylation reactions under standard conditions .

- Fmoc-L-Lys(Boc)-OH synthesis yields 91.7% under optimized protocols .

Applications :

Activité Biologique

Fmoc-D-Lys(Alloc)-OH, chemically known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-D-lysine, is a derivative of the amino acid lysine. This compound plays a crucial role in peptide synthesis due to its orthogonal protection strategy, which allows for selective reactions without unwanted side reactions. The unique properties of this compound make it an important tool in biochemical research and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C25H28N2O6

- Molecular Weight : 440.50 g/mol

- Functional Groups :

- Fmoc group (N-terminal)

- Alloc group (side chain)

The Fmoc group can be removed under mild acidic conditions, while the Alloc group can be selectively cleaved using palladium-based catalysts. This dual protection mechanism enables researchers to manipulate the peptide chain effectively.

Role in Peptide Synthesis

This compound is primarily utilized in Solid Phase Peptide Synthesis (SPPS). Its incorporation into peptides allows for controlled attachment of other amino acids, leading to complex peptide structures with specific functionalities. The selective removal of protective groups facilitates the formation of peptides that can interact with biological pathways.

Influence on Biochemical Pathways

Incorporating this compound into peptides can influence various biochemical pathways related to protein synthesis and modification. For instance, it has been shown to affect cellular growth and function due to its impact on protein structure and activity. The compound's self-assembly properties may also lead to the formation of unique nanostructures with potential applications in biotechnology and materials science .

Case Study: Anticancer Applications

In a study involving the conjugation of curcumin with [DLys6]-LHRH using this compound, significant reductions in tumor weights and volumes were observed in pancreatic cancer models. The study highlighted the efficiency of using this compound in synthesizing bioactive peptides that can target specific cancer cells effectively .

Comparative Analysis with Similar Compounds

The following table summarizes various lysine derivatives and their unique features:

| Compound Name | Structure/Type | Unique Features |

|---|---|---|

| Fmoc-Lys(Ac)-OH | Acetylated derivative of lysine | Commonly used for studying post-translational modifications. |

| Fmoc-Lys(Boc)-OH | Boc-protected derivative | Utilized in different synthetic strategies. |

| Fmoc-Lys(Trt)-OH | Trityl-protected derivative | Allows for specific deprotection under mild conditions. |

| This compound | Orthogonally protected lysine | Dual protection strategy enhances peptide synthesis capabilities. |

The biological activity of this compound is largely indirect; it does not exhibit specific biological mechanisms on its own but acts as a building block for peptides that do. The peptides synthesized using this compound can engage in various biological interactions, influencing cellular processes such as signaling, metabolism, and gene expression.

Q & A

Q. What is the role of orthogonal protecting groups in Fmoc-D-Lys(Alloc)-OH during peptide synthesis?

this compound employs two orthogonal protecting groups: the Fmoc (fluorenylmethyloxycarbonyl) group on the α-amino group and the Alloc (allyloxycarbonyl) group on the ε-amino side chain. The Fmoc group is removed under basic conditions (e.g., piperidine), while the Alloc group is cleaved selectively via palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ in CH₂Cl₂ with acetic acid and N-methylmorpholine). This orthogonality enables sequential side-chain modifications during solid-phase peptide synthesis (SPPS), critical for synthesizing branched or cyclic peptides .

Q. How should this compound be stored to maintain stability?

Store the compound at -20°C in a tightly sealed container with desiccants to prevent moisture absorption. For short-term use (1 month), -20°C is sufficient; for long-term stability (up to 6 months), store at -80°C. Avoid exposure to strong oxidizers and ensure proper ventilation during handling to minimize degradation .

Q. What precautions are necessary when handling this compound in the laboratory?

Use NIOSH/MSHA-approved respirators to avoid inhalation of dust, chemical-resistant gloves (e.g., nitrile), and safety goggles. Ensure local exhaust ventilation and avoid direct skin/eye contact. In case of accidental exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize the selective removal of the Alloc group without compromising Fmoc protection?

Employ Pd(PPh₃)₄ (0.1–0.3 equiv) in a mixture of CH₂Cl₂/AcOH/N-methylmorpholine (94:5:1 v/v) under nitrogen. Monitor reaction progress via HPLC or TLC to prevent overexposure, which risks β-elimination or side reactions. Post-deprotection, wash the resin thoroughly with 0.5% w/v sodium diethyldithiocarbamate to remove residual palladium .

Q. What challenges arise in coupling this compound to sterically hindered residues, and how can they be mitigated?

Steric hindrance from the Alloc group can reduce coupling efficiency. Optimize by:

Q. How does the stereochemistry (D-configuration) of this compound influence peptide structure and bioactivity?

The D-lysine configuration introduces resistance to proteolytic degradation, enhancing peptide stability in biological environments. This is advantageous in designing enzyme inhibitors or antimicrobial peptides. Validate structural integrity via circular dichroism (CD) and compare bioactivity against L-lysine analogs using cell-based assays .

Q. What analytical methods are recommended to assess the purity and stability of this compound under varying pH conditions?

Use reversed-phase HPLC (C18 column, 265 nm detection) with a gradient of 0.1% TFA in water/acetonitrile. For stability studies, incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours and monitor degradation products. Mass spectrometry (ESI-MS) confirms identity and detects oxidation or hydrolysis byproducts .

Q. How can this compound be utilized in DNA-encoded chemical libraries (DECLs)?

Its orthogonal protection allows sequential side-chain modifications in solution-phase synthesis. After Alloc removal, introduce click chemistry handles (e.g., azides or alkynes) for DNA conjugation. Optimize reaction conditions (e.g., CuAAC) to ensure compatibility with DNA integrity, validated via PAGE or MALDI-TOF .

Data Contradictions and Methodological Considerations

Q. Discrepancies in reported solubility How to reconcile conflicting values?

Literature reports varying solubility in DMSO (100–170 mM). Differences arise from batch purity, sonication duration, and temperature. Pre-warm DMSO to 37°C, sonicate for 10–15 minutes, and centrifuge to remove undissolved particulates. Confirm concentration via UV absorbance (ε = 6,500 M⁻¹cm⁻¹ at 265 nm) .

Q. Why do some protocols report incomplete Alloc deprotection despite using Pd reagents?

Incomplete deprotection may result from oxygen exposure (causing Pd oxidation) or insufficient AcOH. Ensure anaerobic conditions using Schlenk lines or nitrogen blankets. Increase AcOH concentration to 5% (v/v) to protonate the liberated amine and prevent re-coordination with Pd .

Applications in Complex Systems

Q. How to incorporate this compound into self-assembling peptide nanostructures?

After Alloc removal, introduce hydrophobic moieties (e.g., fatty acids) via EDC/NHS coupling. Monitor self-assembly via TEM and dynamic light scattering (DLS). Adjust pH to 7–8 to promote β-sheet formation, critical for fibril or hydrogel architectures .

Q. What strategies enable site-specific bioconjugation using this compound?

After deprotection, react the ε-amino group with NHS esters or maleimides. For site-specific labeling in proteins, incorporate the residue into loop regions to minimize steric interference. Validate conjugation efficiency via SDS-PAGE or fluorescence quenching assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.